molecular formula C21H21N3O2 B2728452 N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004494-05-6

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2728452
CAS No.: 1004494-05-6
M. Wt: 347.418
InChI Key: LLTHAMWRVMELPU-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a carboxamide group, a methyl group, and a 3,3-diphenylpropyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific research areas.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through Friedel-Crafts alkylation of benzene with cinnamonitrile, followed by catalytic hydrogenation . The resulting 3,3-diphenylpropylamine is then reacted with appropriate reagents to introduce the pyridazine ring and other substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include using alternative catalysts, solvents, and reaction conditions to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the pyridazine ring .

Scientific Research Applications

N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,3-diphenylpropyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyridazine ring, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-24-20(25)13-12-19(23-24)21(26)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTHAMWRVMELPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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